4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a carboxylic acid group and a cyano group attached to a pyridine moiety. It has the molecular formula CHNO and a molecular weight of approximately 240.21 g/mol. The compound is primarily of interest in scientific research, particularly in the fields of medicinal chemistry and drug development due to its potential biological activity and chemical reactivity .
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Smolecule, where it is available as a research reference standard. The interest in this compound suggests potential applications in pharmacology, although specific uses are not extensively documented in the literature .
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid can be classified under several categories:
The synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid can be achieved through various methods, which may include:
Technical details regarding these methods indicate that reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity. Optimizing these parameters is crucial for industrial-scale synthesis.
The molecular structure of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid features:
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is expected to participate in various chemical reactions due to its functional groups:
These reactions allow for the generation of derivatives that may exhibit enhanced biological activities or improved solubility profiles .
Relevant data suggest that its unique combination of functional groups contributes to its reactivity profile, making it suitable for further chemical modifications .
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid has potential applications in several scientific fields:
Further exploration into its pharmacodynamics and pharmacokinetics will provide deeper insights into optimizing its use in therapeutic contexts.
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (CAS: 1093641-47-4) represents a structurally sophisticated heterocyclic compound bridging pyridine and benzoic acid pharmacophores. This hybrid molecule integrates an electron-withdrawing cyano group strategically positioned on the pyridine ring, creating a conjugated system with distinct electronic properties. Its molecular architecture—characterized by a linear diaryl ether linkage—enables versatile supramolecular interactions through hydrogen bonding (carboxylic acid) and π-stacking (aromatic rings). As a crystalline powder with ≥95% purity [1] [4], it serves as a critical building block in medicinal chemistry and materials science, particularly for targeting isocitrate dehydrogenase (IDH) mutations in cancer therapeutics [2] and engineering luminescent mesogens [3].
This compound belongs to the aryloxypyridinecarboxylic acids subclass, featuring systematic IUPAC nomenclature 4-[(5-cyano-2-pyridinyl)oxy]benzoic acid. Key structural identifiers include:
The molecule exhibits planar asymmetry due to the meta-cyano substitution on the pyridine ring, breaking symmetry along the C2-O-C1' axis. Torsional flexibility exists around the ether bond (C-O-C), with dihedral angles influencing conjugation efficiency between rings. Computed physicochemical parameters include a topological polar surface area (TPSA) of 83.21 Ų and a logP value of 2.44 [4], indicating moderate lipophilicity suitable for membrane permeation in bioactive compounds. Hydrogen-bonding capacity is significant: the carboxylic acid acts as a strong donor/acceptor, while pyridinic nitrogen and cyano group serve as weak acceptors.
Table 1: Structural and Identifier Summary
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1093641-47-4 |
IUPAC Name | 4-[(5-cyano-2-pyridinyl)oxy]benzoic acid |
Molecular Formula | C₁₃H₈N₂O₃ |
Canonical SMILES | O=C(O)C1=CC=C(OC2=NC=C(C#N)C=C2)C=C1 |
InChIKey | IVUDWMJNAPABOO-UHFFFAOYSA-N |
XLogP3 | 2.44 (Predicted) |
Hydrogen Bond Donor Count | 1 (COOH) |
Hydrogen Bond Acceptor Count | 4 (2xO, N≡C, pyridine N) |
The synthetic lineage of pyridine-benzoic acid hybrids traces to early 20th-century efforts in creating analgesic and anti-inflammatory agents (e.g., benzopyran analogues). Modern catalysis breakthroughs—particularly Suzuki coupling and nucleophilic aromatic substitution (SNAr)—enabled precise construction of unsymmetrical diaryl ethers like 4-[(5-cyanopyridin-2-yl)oxy]benzoic acid. Key milestones include:
The scaffold’s versatility is evidenced by its role as a precursor to:
Positional isomerism of the cyano group on the pyridine ring critically modulates this compound’s electronic profile and functionality. Comparative analyses with 3- and 4-cyanopyridyl isomers reveal:
Table 2: Positional Isomer Impact on Properties
Property | 5-CN-2-Pyridyl Isomer | 4-CN-3-Pyridyl Isomer | 3-CN-4-Pyridyl Isomer |
---|---|---|---|
Hammett Constant (σ) | 0.56 (σₘ) | 0.66 (σₚ) | 0.56 (σₘ) |
Absorption λₘₐₓ (nm) | 408–413 (in THF) | 402 (in THF) | 413 (in THF) |
Solid-State ΦF | 0.81 (neat film) | 0.10 (neat film) | 0.08 (neat film) |
Catalytic Trimerization Temp | 150–180°C | >180°C | >180°C |
The 5-cyano orientation uniquely balances electronic delocalization and steric accessibility, enabling:
Table 3: Synthetic Routes to 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
SNAr Coupling | 2-Chloro-5-cyanopyridine, methyl 4-hydroxybenzoate, K₂CO₃, DMF, 80°C, 12h; hydrolysis (NaOH) | 65–75% | Scalable, no transition metals |
Knoevenagel Derivative | 4-Formylbenzoic acid + (5-cyano-2-pyridyl)acetonitrile, t-BuOK, t-BuOH, 70°C [3] | 60% | Extends π-conjugation for DSE |
Fe₃O₄@SiO₂ Catalysis | Solvent-free, 110°C, 10 mg catalyst [8] | 85% | Eco-friendly, recyclable catalyst |
Contemporary research leverages these electronic nuances to design:
Compound Names in Article:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2